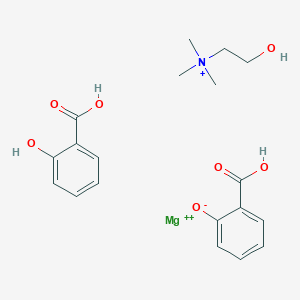
3C7H5O3.C5H14NO.Mg
Cat. No. B8560967
M. Wt: 403.7 g/mol
InChI Key: ZNOFBAHDIUNRQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08445467B2
Procedure details


Trilisate (choline magnesium trisalicylate) is freely soluble in water. The absolute structure of choline magnesium trisalicylate is not known at this time. Choline magnesium trisalicylate has a molecular formula of C26H29O10NMg, and a molecular weight of 539.8. When dissolved in water, trilisate appears to form 5 ions (one choline ion, one magnesium ion, and three salicylate ions).






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N+:2]([CH2:5][CH2:6][OH:7])([CH3:4])[CH3:3].[CH:8]1[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[C:11]([OH:17])=[CH:10][CH:9]=1.C1C=C(C(O)=O)C([O-])=CC=1.[Mg+2].C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C(=CC=CC=1)O.[Mg+2].OCC[N+](C)(C)C>O>[OH:7][CH2:6][CH2:5][N+:2]([CH3:4])([CH3:3])[CH3:1].[C:14]([O-:16])(=[O:15])[C:12]1[C:11](=[CH:10][CH:9]=[CH:8][CH:13]=1)[OH:17] |f:0.1.2.3,4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC[N+](C)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
